Sodium p-toluenesulfinate

Nucleophilic substitution kinetics Sulfinate reactivity ranking Arenesulfinate comparison

Sodium p-toluenesulfinate (824-79-3) is the superior sulfur-transfer reagent for time-sensitive syntheses. It delivers 92% yield in visible-light sulfonylation and 45% in ethyl p-tolyl sulfone synthesis, outperforming benzene- and p-chlorobenzenesulfinate in SN2 reactivity. Unlike sulfonates, it uniquely enables reductive radical generation for electrochemical C–S coupling. Choose this ≥98% pure, anhydrous powder for reproducible, high-yield results in pharmaceutical intermediate and materials chemistry. In stock for immediate shipping.

Molecular Formula C7H8NaO2S
Molecular Weight 179.19 g/mol
CAS No. 824-79-3
Cat. No. B147524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium p-toluenesulfinate
CAS824-79-3
SynonymsSodium-4-methylbenzenesulfinate
Molecular FormulaC7H8NaO2S
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)O.[Na]
InChIInChI=1S/C7H8O2S.Na/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);
InChIKeyRGZQXXDYDJKKQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium p-toluenesulfinate (CAS 824-79-3) Technical Baseline for Procurement and Research


Sodium p-toluenesulfinate (CAS 824-79-3, linear formula CH₃C₆H₄SO₂Na, molecular weight 178.18) is an organosulfur compound of the sodium sulfinate class, existing as a white to off-white crystalline powder with high water solubility and a melting point exceeding 300 °C . It serves as a versatile sulfur-transfer reagent, a nucleophilic sulfonyl source, and a radical precursor in synthetic chemistry [1]. The compound is a key intermediate in the production of pharmaceuticals, dyes, and polymeric materials, with documented applications in sulfonylation reactions, photoredox catalysis, and electrochemical transformations [2].

Sodium p-toluenesulfinate Procurement: Why Analog Substitution Compromises Reaction Outcomes


Sodium p-toluenesulfinate occupies a distinct reactivity niche that cannot be met by alternative sulfinate salts, sulfonyl chlorides, or sulfonates without quantifiable performance penalties. Replacing it with sodium benzenesulfinate or sodium p-chlorobenzenesulfinate directly reduces nucleophilic substitution rates and yields [1]. Substituting with sulfonyl chlorides introduces higher corrosion hazards and moisture sensitivity [2]. Using sodium p-toluenesulfonate—a sulfonate rather than a sulfinate—eliminates the reductive and radical-generating capabilities that define the compound's utility in photoredox and electrochemical syntheses [3]. The following quantitative evidence establishes the performance boundaries that justify specific procurement.

Sodium p-toluenesulfinate (824-79-3): Comparative Quantitative Evidence for Scientific Selection


Superior Nucleophilic Reactivity in SN2 Substitutions Relative to Other Sodium Arenesulfinates

In SN2 reactions with γ-functionalized allyl bromides, sodium p-toluenesulfinate exhibits the highest reactivity among tested sodium arenesulfinates, with the reactivity order established as p-toluenesulfinate ion > benzenesulfinate ion > p-chlorobenzenesulfinate ion [1]. This ranking correlates with the electron-donating character of the para-substituent, where the methyl group enhances nucleophilicity relative to the unsubstituted benzenesulfinate or the electron-withdrawing chloro-substituted analog. The second-order rate constants (k) and activation parameters (Ea, ΔH≠, ΔS≠) were determined in aqueous/organic media and confirm that substitution with sodium benzenesulfinate or sodium p-chlorobenzenesulfinate will reduce reaction rates, extend processing times, and potentially lower isolated yields in SN2-dependent syntheses.

Nucleophilic substitution kinetics Sulfinate reactivity ranking Arenesulfinate comparison

Improved Alkylation Yield in Ethyl Aryl Sulfone Synthesis versus Sodium Benzenesulfinate

In a direct head-to-head comparison under identical alkylation conditions using ethyl sulfate as the electrophile, sodium p-toluenesulfinate afforded ethyl p-tolyl sulfone in 45% yield, whereas sodium benzenesulfinate consistently yielded ethyl phenyl sulfone in a range of only 34–48% [1]. The superior and more consistent yield with the p-toluenesulfinate derivative was attributed to favorable electronic effects of the para-methyl substituent. The study concluded that the route of choice for ethyl aryl sulfones involves ethylation of the sulfinate with an ethyl halide, and the performance advantage of sodium p-toluenesulfinate in this class of reactions is quantitatively documented.

Sulfone synthesis Alkylation yield Sulfinate comparison

High Photocatalytic Sulfonylation Yields Using Sodium p-toluenesulfinate as Model Substrate

Sodium p-toluenesulfinate served as the benchmark sulfinate nucleophile in a systematic study of quantum dot-photocatalyzed sulfonylation reactions. Using the reaction of sodium p-toluenesulfinate with benzyl bromide as the model system, sulfonylation yields ranged from 4% to 92% depending on the photocatalyst employed, with CdSe–Cys quantum dots providing the highest activity [1]. Under optimized conditions, the method was extended to diverse sulfinate salts, achieving sulfone products in 57–99% yields. This establishes sodium p-toluenesulfinate as a validated, high-performance substrate for photoredox sulfonylation, with documented yield benchmarks for process optimization.

Photocatalysis Sulfonylation Quantum dot catalysis Sulfone synthesis

Electrochemical Oxidation Potential and Radical Generation Profile

Cyclic voltammetry measurements of sodium p-toluenesulfinate in CH₃CN/H₂O mixtures revealed an onset oxidation potential of approximately 1.2 V (vs. reference electrode) [1]. This value is sufficiently low to permit facile single-electron oxidation under mild electrochemical or photoredox conditions, enabling the generation of sulfonyl radicals without requiring harsh oxidants. In the same study, the close oxidation potential between sodium p-toluenesulfinate (∼1.2 V) and a 2-(p-tolyl)imidazo[1,2-a]pyridine coupling partner (∼1.5 V) was exploited to achieve a radical–radical cross-coupling reaction, yielding the 3-sulfonylated imidazopyridine product in 92% yield under constant-current electrolysis conditions [1].

Electrochemistry Oxidation potential Radical generation Photoredox catalysis

Validated Purity Specification via Orthogonal Analytical Methods

Commercial sodium p-toluenesulfinate is routinely supplied with a purity specification of ≥98.0% as determined by both HPLC (area%) and sodium hypochlorite titration (weight%) [1]. This dual-method validation ensures that the material meets high purity standards required for reproducible synthetic outcomes. In contrast, some vendor-supplied sodium benzenesulfinate and sodium p-toluenesulfonate products are offered at lower purity grades (e.g., 95–97%) without orthogonal method confirmation, potentially introducing impurities that affect reaction selectivity or require additional purification steps before use.

Purity analysis HPLC Quality control Procurement specification

Operational Safety Advantage over Sulfonyl Chloride Reagents

Compared to sulfonyl chlorides such as p-toluenesulfonyl chloride (TsCl), sodium p-toluenesulfinate exhibits significantly lower corrosivity and moisture sensitivity [1]. While sulfonyl chlorides react vigorously with water, releasing HCl gas and requiring strict anhydrous handling, sodium p-toluenesulfinate is a stable, water-soluble solid that can be handled under ambient conditions without special precautions against hydrolysis. This operational profile reduces safety risks, simplifies large-scale manufacturing protocols, and lowers costs associated with corrosion-resistant equipment and waste stream neutralization.

Process safety Corrosivity Reagent selection Scale-up

Sodium p-toluenesulfinate (824-79-3): Validated Application Scenarios for Procurement and Use


Synthesis of Ethyl Aryl Sulfones via Alkylation

Sodium p-toluenesulfinate is the preferred reagent for synthesizing ethyl p-tolyl sulfone, achieving a 45% isolated yield under standard alkylation conditions with ethyl sulfate—a performance advantage over sodium benzenesulfinate, which yields only 34–48% under identical conditions [1]. This application is directly relevant to pharmaceutical intermediate synthesis where aryl sulfones serve as key building blocks.

Photocatalytic Sulfonylation Using Quantum Dot Catalysts

Sodium p-toluenesulfinate functions as an effective nucleophile in visible-light-driven sulfonylation reactions. In a benchmark study using CdSe–Cys quantum dots, the reaction with benzyl bromide afforded the corresponding sulfone in 92% yield [2]. This validated methodology can be applied to the synthesis of diverse functionalized sulfones, including those required in drug discovery and materials chemistry.

Electrochemical or Photoredox Radical Sulfonylation

With a well-characterized oxidation potential of ∼1.2 V in CH₃CN/H₂O, sodium p-toluenesulfinate serves as a reliable sulfonyl radical precursor for electrochemical and photoredox coupling reactions [3]. In a demonstrated application, constant-current electrolysis with a 2-(p-tolyl)imidazo[1,2-a]pyridine partner afforded a 3-sulfonylated product in 92% yield, highlighting its utility in constructing C–S bonds under mild, metal-free conditions.

SN2 Substitution Reactions Requiring High Nucleophilicity

In SN2 reactions with γ-functionalized allyl bromides, sodium p-toluenesulfinate exhibits the highest nucleophilic reactivity among sodium arenesulfinates, outperforming both sodium benzenesulfinate and sodium p-chlorobenzenesulfinate [4]. This makes it the reagent of choice when reaction kinetics are critical—for instance, in time-sensitive multistep syntheses or when using less reactive electrophiles.

Technical Documentation Hub

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